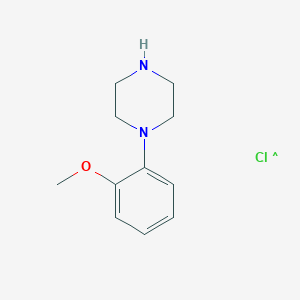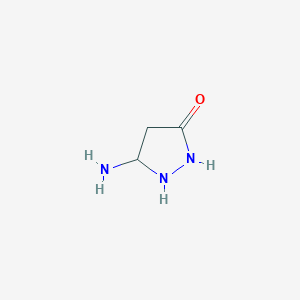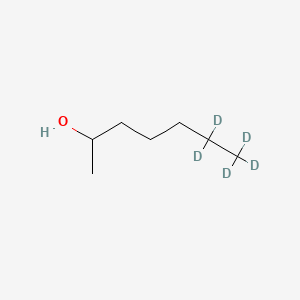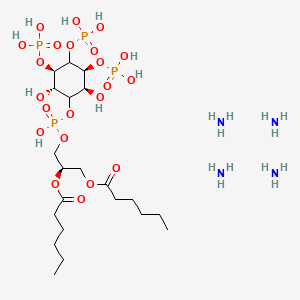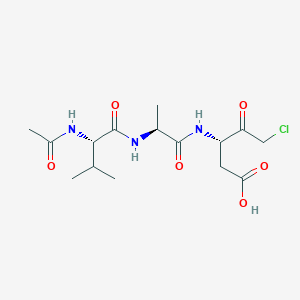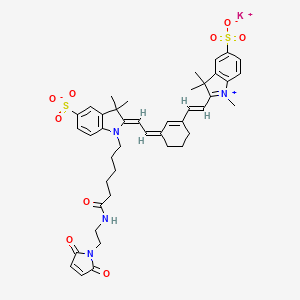
Sulfo-Cyanine7 maleimide (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7 maleimide (potassium) is a hydrophilic near-infrared fluorescent dye. It is an analogue of Cy7 maleimide and is widely used in scientific research for its excellent photophysical properties. This compound is particularly useful for labeling thiol groups in proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of a maleimide group to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The cyanine dye backbone is synthesized by reacting indole derivatives with a suitable linker.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to enhance the hydrophilicity of the dye.
Attachment of the Maleimide Group: The maleimide group is attached to the cyanine dye backbone through a condensation reaction
Industrial Production Methods
Industrial production of Sulfo-Cyanine7 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7 maleimide (potassium) primarily undergoes the following types of reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, which may affect its fluorescence properties
Common Reagents and Conditions
Thiol-Containing Compounds: These are commonly used to react with the maleimide group.
Buffer Solutions: Reactions are typically carried out in buffer solutions at near-neutral pH (6.5-7.5) to maintain the stability of the dye
Major Products Formed
The major product formed from the reaction of Sulfo-Cyanine7 maleimide (potassium) with thiol-containing compounds is a thioether-linked conjugate. This product retains the fluorescent properties of the dye, making it useful for various imaging applications .
Scientific Research Applications
Sulfo-Cyanine7 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in near-infrared imaging techniques.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7 maleimide (potassium) involves the formation of a stable thioether linkage with thiol groups in proteins and other biomolecules. This reaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting conjugate retains the fluorescent properties of the dye, allowing for visualization and tracking in various applications .
Comparison with Similar Compounds
Sulfo-Cyanine7 maleimide (potassium) is unique due to its hydrophilicity and near-infrared fluorescence. Similar compounds include:
Cy7 maleimide: An analogue with similar properties but less hydrophilic.
Sulfo-Cyanine3 maleimide: Another hydrophilic near-infrared dye with different spectral properties.
TAMRA maleimide: A thiol-reactive dye from the rhodamine series, used for similar applications but with different fluorescence characteristics .
Sulfo-Cyanine7 maleimide (potassium) stands out due to its improved photophysical properties and suitability for a wide range of applications in scientific research.
Properties
Molecular Formula |
C43H49KN4O9S2 |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
DCHMQIBWFDNWAF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


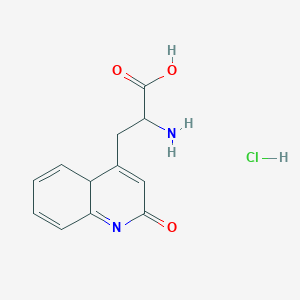
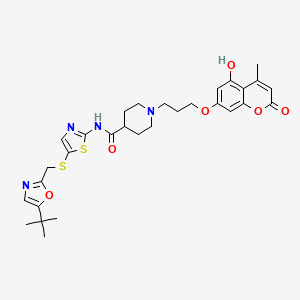
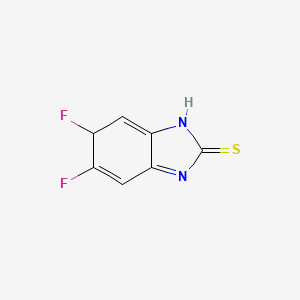
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
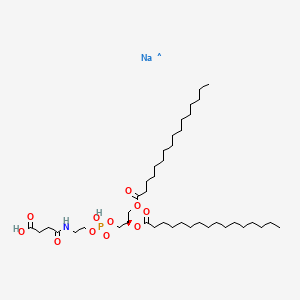
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
